5,8-Quinolinedione

Overview

Description

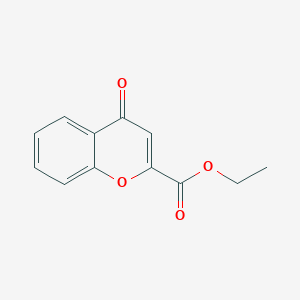

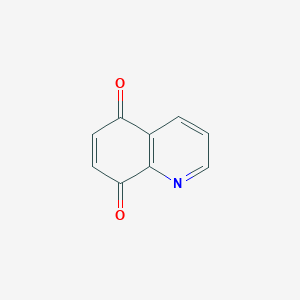

5,8-Quinolinedione, also known as Quinoline-5,8-dione, is a compound with the molecular formula C9H5NO2 . It is a quinolone and a member of p-quinones .

Synthesis Analysis

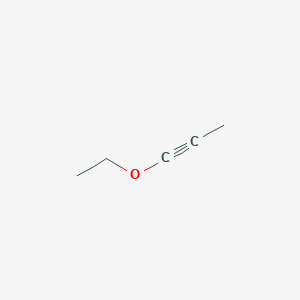

The synthesis of many 5,8-quinolinedione and 5,8-isoquinoline compounds containing various substituents in the C-6 and/or C-7 positions has been described in the literature . Alkynyloxy derivatives of the 5,8-quinolinedione were synthesized and characterized by 1H, 13C NMR, IR, and HR-MS spectra .Molecular Structure Analysis

The molecular structure of 5,8-Quinolinedione has been analyzed using Fourier Transform Infrared Spectroscopy (FT-IR) supplemented with theoretical DFT calculations . The most significant difference in the spectra occurred in the region of carbonyl bands .Chemical Reactions Analysis

The chemical structures of 5,8-quinolinedione and 5,8-isoquinoline derivatives have been analyzed using FT-IR spectroscopy supplemented with theoretical DFT calculations . The experimental and calculated FT-IR spectra showed a good correlation for all the compounds under study .Physical And Chemical Properties Analysis

5,8-Quinolinedione has a molecular weight of 159.14 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 333.6±42.0 °C at 760 mmHg, and a flash point of 159.9±34.3 °C . It has 3 hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications

Anticancer Activity

Quinoline-5,8-diones have been extensively researched for their antiproliferative effects . They have shown promising results in this field, making them potential candidates for anticancer therapies .

Antibacterial Activity

These compounds have demonstrated potent antibacterial activity . In fact, some derivatives of 5,8-quinolinedione have outperformed known antimicrobial agents such as vancomycin .

Antifungal Activity

In addition to their antibacterial properties, 5,8-quinolinediones also exhibit strong antifungal activity . This makes them a potential resource for developing new antifungal drugs .

Antimalarial Activity

Quinoline-5,8-diones have shown antimalarial activity . This suggests that they could be used in the development of new treatments for malaria .

Antiviral Activity

These compounds also exhibit antiviral activity . This broad spectrum of biological activities makes 5,8-quinolinediones a versatile scaffold in drug discovery .

Spectroscopic Analysis

5,8-quinolinediones have been analyzed using Fourier Transform Infrared (FT-IR) spectroscopy . This non-destructive technique can be used to analyze the composition and chemical structure of these compounds .

NSD2 Inhibition

In a recent study, a compound based on the 5,8-quinolinedione scaffold was identified to have high NSD2 inhibitory activity and effective antiproliferative effects . This compound also showed excellent pharmacokinetic properties and high oral bioavailability .

Synthetic 5,8-quinolinedione Compounds

Research has been conducted on synthetic 5,8-quinolinedione compounds containing different groups at C-6 and/or C-7 positions . The relationship between the activity and the mechanism of action has been included in the original literature .

Mechanism of Action

Quinoline-5,8-dione, also known as 5,8-Quinolinequinone or 5,8-Quinolinedione, is a compound that has been extensively researched for its biological effects . This article will cover the compound’s targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that the compound exhibits a broad spectrum of activities, including anticancer, antibacterial, antifungal, and antimalarial activities .

Mode of Action

The structure–activity research showed that the 5,8-quinolinedione scaffold is responsible for its biological effect

Biochemical Pathways

Given its broad spectrum of activities, it can be inferred that the compound likely interacts with multiple pathways related to cell proliferation and survival, particularly in the context of its anticancer activity .

Pharmacokinetics

One study identified a derivative of quinoline-5,8-dione that exhibited high inhibitory activity and potent anti-proliferative effects in cell lines, along with excellent pharmacokinetic characteristics and high oral bioavailability .

Result of Action

Quinoline-5,8-dione and its derivatives have been shown to exhibit potent antiproliferative effects, indicating their potential utility in the treatment of cancer . They also display a range of other activities, including antimalarial, antiviral, antibacterial, and antifungal effects .

properties

IUPAC Name |

quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJSPQCVDHGYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146665 | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Quinolinedione | |

CAS RN |

10470-83-4 | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.